molecular formula C18H26N2O6S B10910318 5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid

5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B10910318
M. Wt: 398.5 g/mol
InChI Key: CGODKYPWTDDNEI-UHFFFAOYSA-N
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Description

5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with potential applications in various fields of science and industry. This compound features a thienyl group, which is a sulfur-containing heterocycle, and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the thienyl precursor and introduce the diethylamino and ethoxycarbonyl groups through nucleophilic substitution reactions. The final step often involves the formation of the oxopentanoic acid moiety through a series of oxidation and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-{3-[(DIETHYLAMINO)CARBONYL]ANILINO}-5-OXOPENTANOIC ACID
  • 5-{[5-[(DIMETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID

Uniqueness

5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups and the presence of the thienyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H26N2O6S

Molecular Weight

398.5 g/mol

IUPAC Name

5-[[5-(diethylcarbamoyl)-3-ethoxycarbonyl-4-methylthiophen-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H26N2O6S/c1-5-20(6-2)17(24)15-11(4)14(18(25)26-7-3)16(27-15)19-12(21)9-8-10-13(22)23/h5-10H2,1-4H3,(H,19,21)(H,22,23)

InChI Key

CGODKYPWTDDNEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCCC(=O)O)C(=O)OCC)C

Origin of Product

United States

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